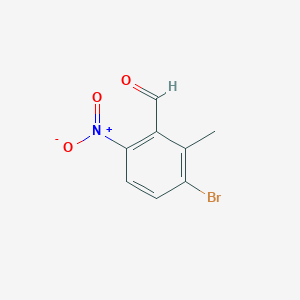
rel-(-)-(2R)-2-(4-chlorophenyl)piperazine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“rel-(-)-(2R)-2-(4-chlorophenyl)piperazine dihydrochloride” is a compound that is used as a 5-HT-1 serotonin receptor agonist . It is also used as a pharmaceutical intermediate . The compound is part of the piperazine family, which is a privileged structure frequently found in biologically active compounds .
Synthesis Analysis
The synthesis of piperazine-based compounds has been a topic of recent research . Piperazine nucleus is found in many marketed drugs in the realm of antidepressants, antipsychotics, antihistamines, antifungals, antibiotics, etc . Substitution in the nitrogen atom of piperazine not only creates potential drug molecules but also makes it unique with versatile binding possibilities with metal ions .Molecular Structure Analysis
The molecular formula of “this compound” is C10H13ClN2 · 2HCl . The compound has a molecular weight of 269.60 g/mol .Chemical Reactions Analysis
Piperazine ring-based compounds find their application in biological systems with antihistamine, anticancer, antimicrobial, and antioxidant properties . They have also been successfully used in the field of catalysis and metal organic frameworks (MOFs) .Physical And Chemical Properties Analysis
The compound is a solid and is soluble in water . It has a melting point of 76°C to 80°C and a boiling point of 113°C .Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Piperazine-based compounds are gaining prominence in today’s research due to their versatile binding possibilities with metal ions and their presence in many marketed drugs . Future research may focus on exploring the unexplored chemical space of piperazine derivatives and their potential applications in various fields .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for rel-(-)-(2R)-2-(4-chlorophenyl)piperazine dihydrochloride involves the reaction of 4-chlorobenzonitrile with piperazine followed by reduction and salt formation.", "Starting Materials": [ "4-chlorobenzonitrile", "piperazine", "sodium borohydride", "hydrochloric acid" ], "Reaction": [ "4-chlorobenzonitrile is reacted with piperazine in the presence of a solvent such as ethanol or methanol to form rel-(-)-(2R)-2-(4-chlorophenyl)piperazine.", "The resulting compound is then reduced using sodium borohydride in the presence of a solvent such as methanol or ethanol to form the corresponding amine.", "The amine is then reacted with hydrochloric acid to form rel-(-)-(2R)-2-(4-chlorophenyl)piperazine dihydrochloride." ] } | |
CAS-Nummer |
769944-53-8 |
Molekularformel |
C10H15Cl3N2 |
Molekulargewicht |
269.6 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



